2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Electron-transfer chemistry Cyclic voltammetry Reductive stability

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 349482-17-3) is a heterocyclic building block containing an imidazo[1,2-a]pyridine core with a difluoroacetyl substituent at the C3 position (molecular formula C₉H₆F₂N₂O; MW 196.15 g/mol). This scaffold is prevalent in drug discovery, with imidazo[1,2-a]pyridines appearing in kinase inhibitors, antiviral agents, and CNS drugs such as zolpidem.

Molecular Formula C9H6F2N2O
Molecular Weight 196.15 g/mol
CAS No. 349482-17-3
Cat. No. B1625555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
CAS349482-17-3
Molecular FormulaC9H6F2N2O
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)C(F)F
InChIInChI=1S/C9H6F2N2O/c10-9(11)8(14)6-5-12-7-3-1-2-4-13(6)7/h1-5,9H
InChIKeyKIBFXXUFUGPXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 349482-17-3): Chemical Profile for Procurement & Selection


2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 349482-17-3) is a heterocyclic building block containing an imidazo[1,2-a]pyridine core with a difluoroacetyl substituent at the C3 position (molecular formula C₉H₆F₂N₂O; MW 196.15 g/mol) [1]. This scaffold is prevalent in drug discovery, with imidazo[1,2-a]pyridines appearing in kinase inhibitors, antiviral agents, and CNS drugs such as zolpidem [2]. The difluoroacetyl group confers unique properties including hydrogen-bond donor capability (via the CF₂H moiety) and the ability to serve as a synthon for gem‑difluoromethylated derivatives through single‑electron‑transfer chemistry [1][3].

Why In‑Class Imidazo[1,2-a]pyridine Ketones Cannot Substitute 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone


Compounds within the imidazo[1,2-a]pyridine ketone family share a common heterocyclic core but diverge sharply in the nature of the acyl substituent at C3. This single substituent governs redox behaviour, hydrogen‑bonding capacity, and subsequent synthetic utility [1][2]. For example, the trifluoroacetyl analogue lacks the H‑bond donor functionality of the CF₂H group, while the chlorodifluoroacetyl analogue undergoes reductive cleavage at a significantly less negative potential, altering its suitability as a stable intermediate. The non‑fluorinated acetyl analogue cannot participate in the electron‑transfer chemistry that generates gem‑difluorinated products. Consequently, generic substitution without accounting for these quantifiable physicochemical differences risks compromising downstream synthetic yields, intermediate stability, or target‑binding potential.

Quantitative Differentiation Evidence for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone vs. Structural Analogs


Electrochemical Reductive Stability vs. Chlorodifluoroacetyl Analog

In cyclic voltammetry (DMF + 0.1 M NBu₄PF₆, glassy carbon electrode, 0.2 V/s), the target difluoroacetyl derivative exhibits a reduction peak potential (Epc2) of −1.58 V versus SCE, whereas the chlorodifluoroacetyl precursor (compound 1) displays a first reduction peak (Epc1) at −1.25 V versus SCE [1]. The 330 mV shift indicates that the target compound is significantly more resistant to reductive cleavage.

Electron-transfer chemistry Cyclic voltammetry Reductive stability

Hydrogen‑Bond Donor Capacity vs. Trifluoroacetyl Analog

The CF₂H group in difluoromethyl ketones acts as a dual hydrogen‑bond donor/acceptor, with H‑bond acidity quantified by the Abraham parameter A ≈ 0.06–0.12 (dependent on the appended group), whereas the CF₃ group in trifluoromethyl ketones has negligible H‑bond donor acidity (A < 0.01) [1]. This enables the target compound to engage in specific H‑bond interactions that the trifluoroacetyl analog cannot.

Hydrogen bonding Drug design Physicochemical profiling

¹⁹F NMR Spectroscopic Fingerprint for Identity Confirmation

The target compound displays a characteristic ¹⁹F NMR resonance at δ −126.3 ppm (CFCl₃) as a doublet with ²JHF = 55 Hz [1]. In contrast, the trifluoroacetyl analog exhibits a singlet typically in the range δ −70 to −78 ppm for the CF₃ group, enabling unambiguous identity verification even in mixtures.

Quality control Analytical identification Fluorine NMR

Synthetic Utility as a Gem‑Difluoromethylation Synthon

When treated with tetrakis(dimethylamino)ethylene (TDAE) and an aldehyde electrophile, the target compound generates a difluoroacetyl anion that is trapped to afford gem‑difluoromethylated alcohol adducts. Using imidazo[1,2-a]pyridine‑3‑carbaldehyde as the trapping agent, the alcohol adduct was isolated in 56% yield [1]. The non‑fluorinated acetyl analog (1‑(imidazo[1,2-a]pyridin‑3‑yl)ethanone) cannot undergo this electron‑transfer‑based derivatization, as it lacks the requisite C−F bonds to stabilize the intermediate anion.

Synthetic methodology Building block Gem‑difluoro compounds

Optimal Application Scenarios for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone Based on Verified Evidence


Medicinal Chemistry: H‑Bond‑Dependent Lead Optimization

The CF₂H group’s confirmed H‑bond donor capacity (Abraham A ≈ 0.06–0.12) [1] makes the target compound an ideal intermediate for programs requiring a bioisosteric replacement of OH, SH, or NH₂ groups with enhanced lipophilicity. Unlike the trifluoroacetyl analog, which cannot donate a hydrogen bond, this compound can engage key residues in binding pockets while improving pharmacokinetic profiles.

Redox‑Sensitive Synthetic Route Development

With a reduction potential 330 mV more negative than the chlorodifluoroacetyl analog (−1.58 V vs. −1.25 V vs. SCE) [2], the target compound is the preferred substrate when reductive stability is required, such as in the presence of sensitive functional groups or when a controlled single‑electron‑transfer delivery of the difluoroacetyl anion is desired.

Quality‑Controlled Building‑Block Procurement

The distinct ¹⁹F NMR signature (δ −126.3 ppm, d, J = 55 Hz) [2] provides an immediate, unambiguous analytical check to confirm batch identity and purity, reducing the risk of mis‑shipment with the chlorodifluoroacetyl (CAS 219296‑24‑9) or trifluoroacetyl (CAS 503540‑28‑1) analogs—a critical consideration for GMP and reproducibility‑focused workflows.

Gem‑Difluoromethylated Compound Library Synthesis

When the goal is rapid diversification into gem‑difluoromethylated imidazo[1,2-a]pyridine derivatives, this compound serves as a direct entry point via TDAE‑mediated coupling with aldehydes, delivering adducts in up to 56% isolated yield [2]. The non‑fluorinated acetyl analog cannot participate in this chemistry, making the target compound the only viable C3‑acylated imidazo[1,2-a]pyridine synthon for this transformation.

Quote Request

Request a Quote for 2,2-Difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.